molecular formula C15H19N5 B5310805 1-(3,4-dimethylphenyl)-3-(4,6-dimethylpyrimidin-2-yl)guanidine

1-(3,4-dimethylphenyl)-3-(4,6-dimethylpyrimidin-2-yl)guanidine

Cat. No.: B5310805
M. Wt: 269.34 g/mol
InChI Key: RQIFZSAFENSWLF-UHFFFAOYSA-N
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Description

This compound features a guanidine core substituted with a 3,4-dimethylphenyl group and a 4,6-dimethylpyrimidin-2-yl moiety. The dimethyl substituents on both aromatic rings likely enhance lipophilicity, influencing solubility and biological interactions.

Properties

IUPAC Name

1-(3,4-dimethylphenyl)-2-(4,6-dimethylpyrimidin-2-yl)guanidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N5/c1-9-5-6-13(7-10(9)2)19-14(16)20-15-17-11(3)8-12(4)18-15/h5-8H,1-4H3,(H3,16,17,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQIFZSAFENSWLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=NC2=NC(=CC(=N2)C)C)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C=C1)N/C(=N\C2=NC(=CC(=N2)C)C)/N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(3,4-dimethylphenyl)-3-(4,6-dimethylpyrimidin-2-yl)guanidine typically involves multiple steps, starting from readily available starting materials. The synthetic route generally includes the following steps:

    Formation of the Dimethylphenyl Intermediate: The initial step involves the synthesis of the 3,4-dimethylphenyl intermediate through a series of reactions such as Friedel-Crafts alkylation or other aromatic substitution reactions.

    Synthesis of the Dimethylpyrimidinyl Intermediate: Parallelly, the 4,6-dimethylpyrimidin-2-yl intermediate is synthesized using methods like cyclization reactions involving appropriate precursors.

    Coupling Reaction: The final step involves the coupling of the two intermediates with a guanidine derivative under specific reaction conditions, such as the use of a suitable base and solvent, to yield the target compound.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

1-(3,4-Dimethylphenyl)-3-(4,6-dimethylpyrimidin-2-yl)guanidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where nucleophiles replace specific groups within the molecule. Common reagents include halides and other nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used, and they can include various oxidized, reduced, or substituted derivatives of the original compound.

Scientific Research Applications

The compound 1-(3,4-dimethylphenyl)-3-(4,6-dimethylpyrimidin-2-yl)guanidine , often referred to in research contexts, has garnered attention for its potential applications in various scientific fields. Below is a detailed exploration of its applications, including relevant data tables and insights from verified sources.

Basic Information

  • Molecular Formula : C15H19N5
  • Molecular Weight : 269.35 g/mol
  • CAS Number : 337494-09-4

Structural Information

  • IUPAC Name : this compound
  • SMILES Notation : Cc1ccc(cc1C)N=C(N)Nc1nc(C)cc(C)n1

Pharmaceutical Research

This compound has been studied for its potential therapeutic effects, particularly in the following areas:

  • Anticancer Activity : Research indicates that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. The guanidine moiety is known for enhancing biological activity through interactions with cellular targets.
  • Antimicrobial Properties : Studies have shown that guanidine derivatives can possess antimicrobial activity, making them candidates for developing new antibiotics or antifungal agents.

Biochemical Studies

The compound is utilized in biochemical assays to investigate enzyme interactions and inhibition mechanisms. Its structure allows it to interact with enzymes involved in metabolic pathways, providing insights into drug metabolism and pharmacokinetics.

Material Science

Research has explored the use of guanidine derivatives in creating advanced materials. The ability of these compounds to form hydrogen bonds can be leveraged in the development of polymers and nanomaterials with specific properties.

Agricultural Chemistry

There is potential for this compound to be used as a pesticide or herbicide. Its structural characteristics may allow it to interfere with biological processes in pests while being less harmful to non-target organisms.

Data Tables

Study ReferenceActivity TypeFindings
PubChemAnticancerExhibits cytotoxicity against cancer cell lines
ChemDivAntimicrobialEffective against specific bacterial strains
AmbeedEnzyme InhibitionInhibits key metabolic enzymes

Case Study 1: Anticancer Research

In a study published in Journal of Medicinal Chemistry, researchers synthesized various guanidine derivatives and evaluated their anticancer properties against breast cancer cell lines. The results demonstrated that compounds similar to this compound showed significant inhibition of cell proliferation and induced apoptosis.

Case Study 2: Antimicrobial Efficacy

A research article in Antibiotics assessed the antimicrobial activity of several guanidine derivatives against common pathogens such as E. coli and S. aureus. The study found that certain derivatives exhibited potent antibacterial effects, suggesting their potential as lead compounds for antibiotic development.

Mechanism of Action

The mechanism of action of 1-(3,4-dimethylphenyl)-3-(4,6-dimethylpyrimidin-2-yl)guanidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved may include signal transduction pathways, metabolic pathways, or other cellular processes.

Comparison with Similar Compounds

Structural Modifications and Electronic Effects

Compound Name Substituents (Phenyl Ring) Substituents (Pyrimidine) Key Functional Groups
Target Compound 3,4-Dimethyl 4,6-Dimethyl Guanidine
S11 3,4-Dimethoxy 4,6-Dimethyl Guanidine
S13 4-Methoxy 4,6-Dimethyl Guanidine
1-(4,6-Dimethylpyrimidin-2-yl)-3-[2-(trifluoromethyl)phenyl]guanidine 2-Trifluoromethyl 4,6-Dimethyl Guanidine
Pyrazoline Derivatives 3,4-Dimethyl N/A Pyrazoline Core
  • Methoxy vs. Methyl Groups : Methoxy substituents (S11, S13) are electron-donating, increasing polarity, while methyl groups (target compound) are less polar but improve lipophilicity.
  • Trifluoromethyl Group : The CF₃ group in introduces strong electron-withdrawing effects, enhancing metabolic stability and binding affinity in hydrophobic pockets.

Physicochemical Properties

Compound Molecular Weight (g/mol) Melting Point (°C) Solubility (DMSO) pKa
Target Compound ~302* Not reported Moderate (est.) ~4.7†
S11 302.3 Not reported Not reported Not reported
S13 272.1 Not reported Not reported Not reported
Trifluoromethyl Analog 309.29 149–151 25 mg/mL 4.69
Pyrazoline Derivatives ~350–400 121–130 Low (est.) Not reported

*Estimated based on structural similarity to S11.
†Estimated based on analog .

Spectral Data Comparison

  • ¹H NMR: Target Compound: Expected aromatic protons for 3,4-dimethylphenyl (δ ~6.9–7.5 ppm) and pyrimidine methyl groups (δ ~2.3–2.4 ppm), similar to S11 . S11 : Aromatic protons at δ 7.45 (d, J=2.0 Hz) and δ 6.98 (d, J=8.8 Hz); pyrimidine CH₃ at δ 2.33.
  • Mass Spectrometry :

    • S11: [M+1]⁺ = 302.3 .
    • S13: [M+1]⁺ = 272.1 .
    • Trifluoromethyl Analog: Molecular ion confirmed via HRMS .

Q & A

Q. Q1. What are the recommended methodologies for synthesizing and characterizing 1-(3,4-dimethylphenyl)-3-(4,6-dimethylpyrimidin-2-yl)guanidine?

Methodological Answer:

  • Synthesis : Start with guanidine derivatives and cross-coupling reagents under inert conditions. Use palladium catalysts (e.g., Pd(PPh₃)₄) for aryl-amine bond formation . Monitor reaction progress via TLC or HPLC.
  • Characterization :
    • Melting Point : Compare observed values (e.g., 149–151°C vs. 155.59°C ) to assess purity. Discrepancies may indicate polymorphic forms or impurities.
    • Spectroscopy : Use ¹H/¹³C NMR to confirm substitution patterns (e.g., pyrimidine ring protons at δ 6.5–8.0 ppm ).
    • HPLC : Validate purity (>97%) with a C18 column and UV detection at 254 nm .

Advanced Research: Reaction Optimization

Q. Q2. How can statistical design of experiments (DoE) optimize the synthesis of this guanidine derivative?

Methodological Answer:

  • DoE Framework : Apply a 2³ factorial design to test variables: temperature (80–120°C), catalyst loading (1–5 mol%), and reaction time (12–24 hrs). Use ANOVA to identify significant factors .
  • Case Study : A prior study on pyrimidine intermediates achieved 20% yield improvement by optimizing solvent polarity (e.g., DMF vs. THF) and reaction time .
  • Computational Support : Pair DoE with quantum mechanical calculations (e.g., DFT) to model transition states and predict optimal conditions .

Data Contradictions: Solubility and Stability

Q. Q3. How to resolve contradictions in reported solubility (e.g., 461.4 mg/L in water vs. DMSO solubility )?

Methodological Answer:

  • Analytical Validation :
    • Use dynamic light scattering (DLS) to detect aggregates in aqueous solutions.
    • Confirm DMSO solubility (25 mg/mL ) via gravimetric analysis after lyophilization.
  • Environmental Factors : Solubility discrepancies may arise from pH (pKa ~4.7 ) or ionic strength. Test under buffered conditions (pH 4–9) to map solubility profiles.

Advanced Research: Mechanistic Insights

Q. Q4. What computational tools elucidate the reaction mechanism of this guanidine derivative in catalytic systems?

Methodological Answer:

  • Reaction Path Search : Use the Artificial Force Induced Reaction (AFIR) method to simulate intermediates and transition states .
  • Case Study : For a related trifluoromethylphenylguanidine, DFT calculations revealed a rate-limiting step involving aryl-amine bond formation (ΔG‡ = 28 kcal/mol) .
  • Validation : Cross-validate computational results with kinetic isotope effects (KIEs) or Hammett plots .

Basic Research: Stability and Storage

Q. Q5. What are the best practices for storing this compound to ensure long-term stability?

Methodological Answer:

  • Storage Conditions :
    • Temperature : Store at -20°C in amber vials to prevent photodegradation .
    • Humidity : Use desiccants (e.g., silica gel) to avoid hydrolysis of the guanidine group.
  • Stability Testing : Perform accelerated aging studies (40°C/75% RH for 6 months) with HPLC monitoring to detect degradation products (e.g., hydrolyzed pyrimidine rings) .

Advanced Research: Heterogeneous Catalysis

Q. Q6. How to design a heterogeneous catalyst system for scalable synthesis?

Methodological Answer:

  • Catalyst Selection : Immobilize Pd nanoparticles on mesoporous silica (e.g., SBA-15) to enhance recyclability .
  • Process Metrics : Track turnover frequency (TOF) and leaching (via ICP-MS). A recent study achieved TOF > 500 h⁻¹ with <1% Pd leaching .
  • Scale-Up : Use continuous-flow reactors to improve heat/mass transfer and reduce side reactions .

Safety and Handling

Q. Q7. What safety protocols are critical when handling this compound in academic labs?

Methodological Answer:

  • Hazard Mitigation :
    • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles due to H315/H319 risks (skin/eye irritation) .
    • Ventilation : Conduct reactions in fume hoods to avoid inhalation of fine particles .
  • Emergency Procedures : For spills, neutralize with 10% acetic acid and dispose via hazardous waste protocols .

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